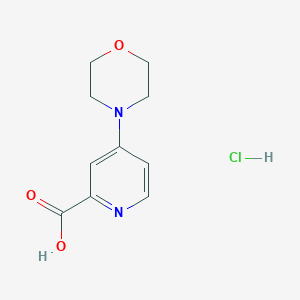
L-ホモフェニルアラニン tert-ブチルエステル
概要
説明
L-Homophenylalanine tert-Butyl Ester: is a chemical compound with the molecular formula C₁₄H₂₁NO₂ . It is a derivative of L-Homophenylalanine, where the carboxyl group is esterified with a tert-butyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique properties and reactivity .
科学的研究の応用
L-Homophenylalanine tert-Butyl Ester is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.
Industry: In the production of fine chemicals and as a reagent in chemical manufacturing processes
作用機序
Target of Action
L-Homophenylalanine tert-Butyl Ester is a derivative of the amino acid phenylalanine . As such, it may interact with biological targets that recognize or metabolize phenylalanine.
Mode of Action
As a tert-butyl ester, it can undergo reactions such as deprotection and transesterification . The tert-butyl group serves as a protecting group that can be removed under certain conditions . This property can be utilized in synthetic chemistry for the creation of more complex molecules.
Pharmacokinetics
The pharmacokinetics of L-Homophenylalanine tert-Butyl Ester, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been extensively studied. As a general rule, the pharmacokinetic properties of a compound depend on its chemical structure and the biological system in which it is studied. The tert-butyl ester group may influence the compound’s solubility and permeability, which in turn can affect its absorption and distribution .
Action Environment
The action of L-Homophenylalanine tert-Butyl Ester can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interactions with biological targets . Furthermore, the presence of other molecules can influence its reactivity. For example, certain reagents can remove the tert-butyl protecting group .
生化学分析
Biochemical Properties
L-Homophenylalanine tert-Butyl Ester plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is known to interact with enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This interaction is crucial for the synthesis of various peptides and proteins .
Cellular Effects
L-Homophenylalanine tert-Butyl Ester influences several cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, it can impact the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, the compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, L-Homophenylalanine tert-Butyl Ester exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, it may inhibit the activity of certain proteases, preventing the degradation of specific proteins. This regulation of enzyme activity can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Homophenylalanine tert-Butyl Ester can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways.
Dosage Effects in Animal Models
The effects of L-Homophenylalanine tert-Butyl Ester vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses may also result in toxic or adverse effects, such as cellular apoptosis or necrosis .
Metabolic Pathways
L-Homophenylalanine tert-Butyl Ester is involved in several metabolic pathways. It interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, which are involved in the metabolism of aromatic amino acids. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, L-Homophenylalanine tert-Butyl Ester is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation. The compound’s distribution can affect its activity and function within different cellular compartments .
Subcellular Localization
L-Homophenylalanine tert-Butyl Ester is localized within specific subcellular compartments, such as the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as it may interact with different biomolecules in these compartments. Targeting signals and post-translational modifications can direct the compound to specific organelles, enhancing its efficacy in biochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: L-Homophenylalanine tert-Butyl Ester can be synthesized through the esterification of L-Homophenylalanine with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods: In an industrial setting, the synthesis of L-Homophenylalanine tert-Butyl Ester may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
化学反応の分析
Types of Reactions: L-Homophenylalanine tert-Butyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid using aqueous acid or base.
Transesterification: The ester can be converted to other esters by reacting with different alcohols in the presence of a catalyst.
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Transesterification: Alcohols such as methanol or ethanol, with catalysts like sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products:
Hydrolysis: L-Homophenylalanine and tert-butyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Oximes or nitriles derived from the amino group.
類似化合物との比較
- L-Phenylalanine tert-Butyl Ester
- L-β-Homophenylalanine
- L-Phenylalanine Methyl Ester
Comparison: L-Homophenylalanine tert-Butyl Ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and affects its reactivity compared to other esters like L-Phenylalanine Methyl Ester. This steric effect can influence the compound’s stability and its interactions with enzymes and other molecules .
特性
IUPAC Name |
tert-butyl (2S)-2-amino-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANQRTXTMVVNCH-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


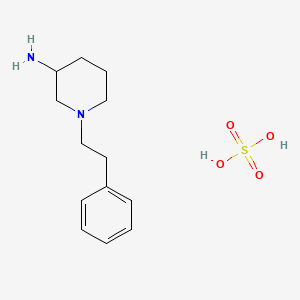
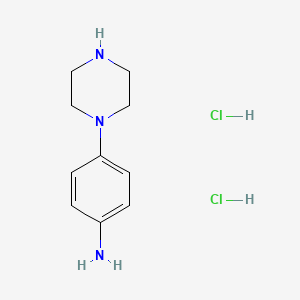
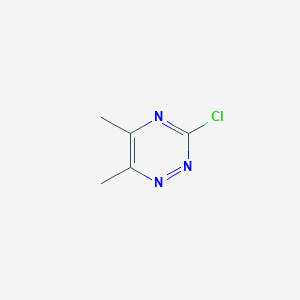
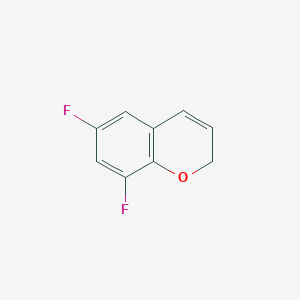
![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B1419717.png)
![N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride](/img/structure/B1419719.png)
![3-[(2-Methoxybenzyl)oxy]piperidine](/img/structure/B1419721.png)
![3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419723.png)
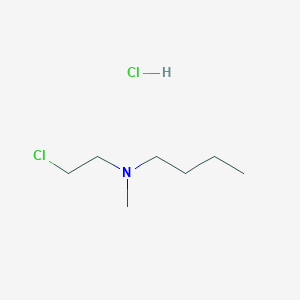
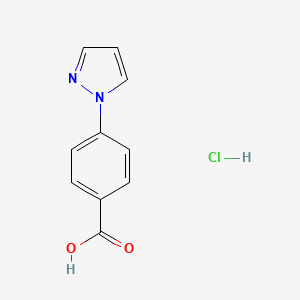
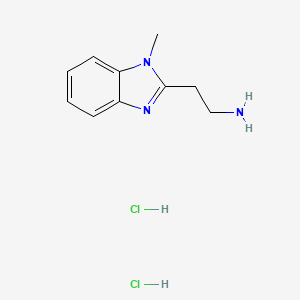
![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride](/img/structure/B1419727.png)
![3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride](/img/structure/B1419729.png)
